

Application Notes: Heavy Mineral Separation Using Bromoform

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoform**

Cat. No.: **B7769348**

[Get Quote](#)

Introduction

Heavy mineral separation is a technique used to isolate minerals with a higher density from a sample matrix containing lighter minerals. This method leverages the specific gravity of different mineral components. **Bromoform** (CHBr_3), a dense organic liquid with a specific gravity of approximately 2.89 g/cm^3 , is traditionally used for this purpose.^{[1][2]} When a disaggregated sample is suspended in **bromoform**, minerals with a density greater than 2.89 g/cm^3 will sink, while those with a lower density will float.^{[3][4]} This allows for the effective concentration of heavy mineral fractions for further analysis. This technique is widely applied in geology, sedimentology, and forensic science to study sediment provenance, identify indicator minerals for ore deposits, and associate soil samples with specific locations.^{[2][5]}

Important Safety Considerations

Bromoform is a hazardous chemical and must be handled with extreme caution. It is toxic if inhaled, harmful if swallowed, and causes skin and eye irritation.^{[6][7]} The International Agency for Research on Cancer (IARC) has concluded that **bromoform** is not classifiable as to its carcinogenicity to humans, but the U.S. Environmental Protection Agency (EPA) classifies it as a probable human carcinogen.^[4] All procedures involving **bromoform** must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^{[6][8][9]} Due to its toxicity, many laboratories are transitioning to safer alternatives like sodium polytungstate (SPT).^[10]

Quantitative Data

Quantitative data relevant to the **bromoform** heavy mineral separation protocol are summarized below.

Table 1: Physicochemical Properties of **Bromoform**

Property	Value	References
Chemical Formula	CHBr₃	[1]
Molar Mass	252.73 g/mol	[1]
Density	~2.89 g/cm ³ at 20 °C	[1] [2]
Boiling Point	149.5 °C	[1]
Melting Point	9.2 °C	[1]
Solubility in Water	~1 part in 800 parts water (~1.25 g/L)	[4] [11]
Appearance	Colorless liquid with a chloroform-like odor	[11] [12]
UN Number	2515	[6]

| Hazard Class | 6.1 (Toxic) |[\[6\]](#) |

Table 2: Specific Gravity of Common Minerals

Mineral	Chemical Formula	Specific Gravity (g/cm ³)	Behavior in Bromoform
Light Minerals			
Quartz	SiO ₂	2.65	Floats
Feldspars (group)	(K,Na,Ca)(Al,Si)4O ₈	2.56 - 2.76	Floats
Calcite	CaCO ₃	2.71	Floats
Heavy Minerals			
Tourmaline	(Na,Ca)(Li,Mg,Al)		
	(Al,Fe,Mn) ₆ (BO ₃) ₃ (Si ₆ O ₁₈)(OH) ₄	3.0 - 3.25	Sinks
Garnet (group)	X ₃ Y ₂ (SiO ₄) ₃	3.5 - 4.3	Sinks
Zircon	ZrSiO ₄	4.6 - 4.7	Sinks
Magnetite	Fe ₃ O ₄	5.18	Sinks
Ilmenite	FeTiO ₃	4.7 - 4.8	Sinks

| Staurolite | (Fe,Mg,Zn)₂Al₉(Si,Al)₄O₂₂(OH)₂ | 3.7 - 3.8 | Sinks |

Experimental Protocol

This protocol details the separation of heavy minerals from a disaggregated sediment or rock sample using **bromoform** in a separatory funnel.

1. Materials and Equipment

- Chemicals:
 - **Bromoform** (CHBr₃), reagent grade
 - Acetone or Ethanol (for washing)[9][13]
 - Deionized water

- Equipment:
 - Certified chemical fume hood
 - Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
 - Glass separatory funnel with stopcock
 - Funnel stand/ring clamp
 - Glass beakers (various sizes)
 - Filter paper (Whatman or equivalent)
 - Glass funnels
 - Wash bottles
 - Drying oven or heat lamp
 - Sample vials for storage
 - Hazardous waste container, properly labeled[6][14]

2. Sample Preparation

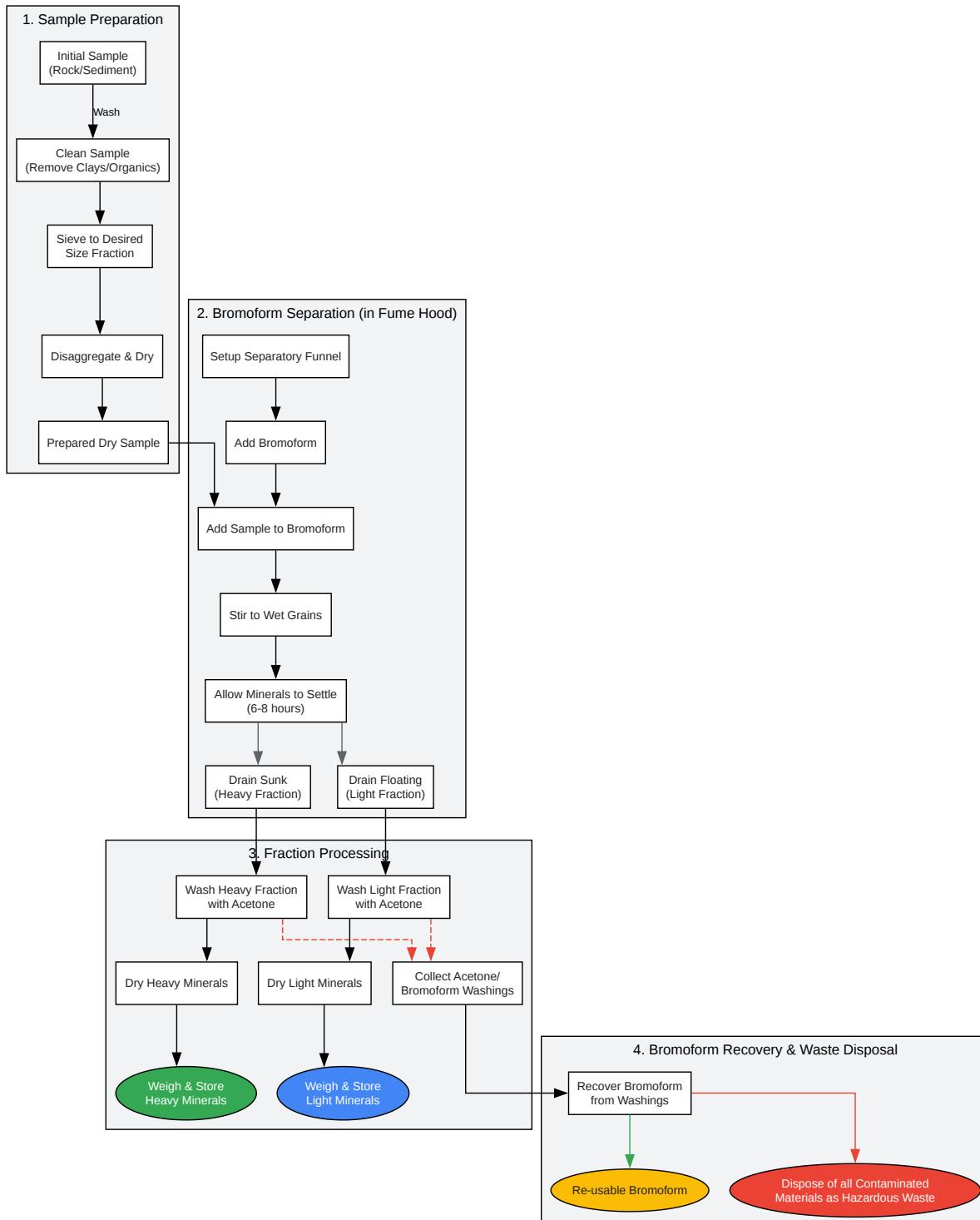
- Disaggregation: Ensure the rock or sediment sample is fully disaggregated into individual grains. If necessary, gently crush the sample using a mortar and pestle, taking care not to break individual mineral grains.
- Sieving (Optional): Sieve the sample to the desired grain size fraction (e.g., 63-250 μm) for analysis.[15]
- Washing: Clean the sample by removing clays and organic matter. This can be done by washing with water. For stubborn iron oxide coatings, a gentle treatment with oxalic acid may be used, but this can damage certain minerals like apatite.[15]

- Drying: Thoroughly dry the sample in an oven at a low temperature (e.g., 60°C) or under a heat lamp. The sample must be completely dry before adding it to **bromoform**.
- Weighing: Weigh an appropriate amount of the dried sample (e.g., 15-25 g) for separation.
[\[16\]](#)

3. Separation Procedure This entire procedure must be performed in a chemical fume hood.

- Setup: Securely clamp the separatory funnel in a funnel stand. Ensure the stopcock is closed. Place a large beaker or flask underneath the funnel to catch any potential spills.
- Add **Bromoform**: Pour **bromoform** into the separatory funnel until it is about half full.[\[16\]](#)
- Add Sample: Carefully pour the prepared, dry sample into the **bromoform** in the separatory funnel.[\[16\]](#)
- Stirring: Gently stir the mixture with a glass rod to ensure all grains are wetted by the **bromoform** and to release any trapped air bubbles.[\[16\]](#)
- Settling: Allow the mixture to stand undisturbed for several hours (e.g., 6-8 hours) to ensure complete separation.[\[15\]](#) Heavy minerals will sink to the bottom and collect above the stopcock, while light minerals will float on the surface.
- Draining Heavy Fraction: Place a glass funnel lined with filter paper over a collection beaker. Carefully open the stopcock and drain the settled heavy mineral fraction along with a small amount of **bromoform** onto the filter paper. Close the stopcock before the light fraction begins to drain.
- Draining Light Fraction: Place a second, separate funnel with filter paper over another beaker. Drain the remaining **bromoform** and the floating light mineral fraction into this funnel.[\[16\]](#)

4. Washing and Recovery of Mineral Fractions


- Washing: While the mineral fractions are still on the filter paper in the fume hood, wash them thoroughly with acetone or ethanol to remove all residual **bromoform**.[\[13\]](#) Use a wash bottle for this process. Collect the washings in a designated beaker for **bromoform** recovery.

- Drying: Once washed, carefully transfer the filter papers with the mineral fractions to a clean watch glass or petri dish. Dry the samples in an oven at low temperature or under a heat lamp.
- Storage: Once completely dry, weigh each fraction and transfer them to labeled vials for storage and subsequent analysis.

5. Bromoform Recovery and Waste Disposal

- Recovery from Washings: The **bromoform** from the initial separation and the acetone/**bromoform** washings can be recovered. A simple method involves pouring the acetone/**bromoform** mixture into a separatory funnel containing water.[\[17\]](#)[\[18\]](#) The acetone will dissolve in the water, while the immiscible, high-density **bromoform** will settle at the bottom and can be drained off.[\[18\]](#) The recovered **bromoform** can be reused after checking its density.[\[19\]](#)
- Waste Disposal: All **bromoform**-contaminated waste, including used filter paper, gloves, and unrecoverable **bromoform**, must be disposed of as hazardous waste.[\[8\]](#)[\[20\]](#) Collect all waste in a clearly labeled, sealed container.[\[14\]](#) Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste management company.[\[14\]](#) Disposal often involves high-temperature incineration.[\[21\]](#)

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for heavy mineral separation using **bromoform**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromoform for separation of minerals mixtures 75-25-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bromoform - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemos.de [chemos.de]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Bromoform | 75-25-2 [chemicalbook.com]
- 13. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 14. benchchem.com [benchchem.com]
- 15. Heavy Mineral Analysis - Technique - Heavy mineral separation [heavymineralanalysis.com]
- 16. faculty.uml.edu [faculty.uml.edu]
- 17. archives.datapages.com [archives.datapages.com]
- 18. Recovery of Bromoform | Geological Magazine | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- To cite this document: BenchChem. [Application Notes: Heavy Mineral Separation Using Bromoform]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769348#protocol-for-heavy-mineral-separation-using-bromoform\]](https://www.benchchem.com/product/b7769348#protocol-for-heavy-mineral-separation-using-bromoform)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com